An In-depth Technical Guide to N,N-dimethyl-3-methylbenzenesulfonamide
An In-depth Technical Guide to N,N-dimethyl-3-methylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of N,N-dimethyl-3-methylbenzenesulfonamide, a key sulfonamide derivative. It is designed for researchers, chemists, and professionals in the field of drug development and organic synthesis. This document details the compound's nomenclature, physicochemical properties, a validated synthesis protocol, and known applications. Furthermore, it includes critical safety and handling information to ensure its proper use in a laboratory setting. The guide aims to serve as a central resource, consolidating technical data with practical, field-proven insights to support ongoing research and development efforts.
Nomenclature and Identification
Precise identification of chemical compounds is fundamental to scientific research. N,N-dimethyl-3-methylbenzenesulfonamide is known by several names across various chemical databases and commercial suppliers. Understanding these synonyms is crucial for exhaustive literature searches and procurement.
The primary identifier for this compound is its CAS Registry Number, which is a unique numerical identifier assigned by the Chemical Abstracts Service.
Table 1: Compound Identifiers and Synonyms
| Identifier Type | Value |
| IUPAC Name | N,N,3-trimethylbenzenesulfonamide |
| CAS Registry Number | 618-63-3 |
| Common Synonyms | Benzenesulfonamide, N,N,3-trimethyl- |
| m-Toluenesulfonamide, N,N-dimethyl- | |
| N,N-Dimethyl-m-toluenesulfonamide | |
| Molecular Formula | C₉H₁₃NO₂S[1][2] |
| Molecular Weight | 199.27 g/mol [2][3] |
| InChI Key | WZKOKGOAHBIPCI-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of N,N-dimethyl-3-methylbenzenesulfonamide dictate its behavior in various solvents and reaction conditions, influencing its application in synthesis and formulation.
Table 2: Physicochemical Data
| Property | Value | Source |
| Boiling Point | 298°C at 760 mmHg | [1] |
| 325.2±52.0 °C (Predicted) | [3] | |
| Density | 1.163 g/cm³ | [1] |
| Flash Point | 134°C | [1] |
These properties are essential for designing experimental setups, particularly for reactions requiring specific temperature control and for purification processes like distillation.
Synthesis Protocol and Mechanism
The synthesis of sulfonamides, including N,N-dimethyl-3-methylbenzenesulfonamide, is a well-established process in organic chemistry.[4] The most common and reliable method involves the reaction of a sulfonyl chloride with a secondary amine.
General Synthesis Reaction
The synthesis is typically achieved by reacting 3-methylbenzenesulfonyl chloride with dimethylamine in the presence of a suitable solvent. This nucleophilic substitution reaction is efficient and widely used for creating a variety of sulfonamide derivatives.[5]
A similar, documented procedure involves adding the sulfonyl chloride to a solution of the amine in a solvent like tetrahydrofuran (THF) and allowing the mixture to react at room temperature.[5] The resulting product can then be purified through extraction and column chromatography.[5]
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.
Materials:
-
3-methylbenzenesulfonyl chloride
-
Dimethylamine (e.g., 2M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
5% Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Chloroform or other suitable extraction solvent
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzenesulfonyl chloride in anhydrous tetrahydrofuran.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add dimethylamine solution dropwise to the stirred sulfonyl chloride solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight.[5]
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[5]
-
Admix the residue with 5% hydrochloric acid and extract the aqueous layer with chloroform.[5]
-
Wash the combined organic extracts sequentially with 5% hydrochloric acid and water.[5]
-
Dry the organic layer over anhydrous magnesium sulfate.[5]
-
Filter off the drying agent and concentrate the filtrate to yield the crude product.
-
Purify the crude oil via silica gel column chromatography to obtain pure N,N-dimethyl-3-methylbenzenesulfonamide.[5]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of N,N-dimethyl-3-methylbenzenesulfonamide.
Applications in Research and Drug Development
Sulfonamides are a significant class of compounds in medicinal chemistry and have been investigated for a wide range of therapeutic applications, including as anticancer agents.[4] While specific applications for N,N-dimethyl-3-methylbenzenesulfonamide are not extensively documented in mainstream therapeutic use, its structural motif is relevant in the broader context of drug discovery.
-
Scaffold for Drug Discovery: The sulfonamide group is a key pharmacophore. Derivatives are synthesized and screened for biological activity against various targets. For example, different N-substituted sulfonamides have been synthesized and studied for their potential as anticancer therapeutics.[4]
-
Intermediate in Organic Synthesis: This compound can serve as a building block or intermediate for the synthesis of more complex molecules. The synthesis of related sulfonamides is a common practice in developing ligands that can target biological structures like viral RNA.[6]
The development of novel sulfonamide derivatives continues to be an active area of research, with studies focusing on creating compounds with enhanced efficacy and specificity for various biological targets.[7]
Safety, Handling, and Storage
Hazard Identification
Based on related compounds like N-Methylbenzenesulfonamide, the primary hazards are:
-
Skin Irritation: May cause skin irritation upon contact.[8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[10]
Recommended Protective Measures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (EN 166), chemical-resistant gloves, and a lab coat.[8][11]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or vapors.[11]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
First Aid
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[8]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
References
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PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-2,4-dimethyl-3-(trifluoromethanesulfonamido)benzenesulfonamide. [Link]
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NIST. (n.d.). Benzenesulfonamide, N,4-dimethyl-. NIST Chemistry WebBook. [Link]
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PubChem. (n.d.). 3-hydroxy-N,N-dimethylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
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BuyersGuideChem. (n.d.). N,N,4-Trimethylbenzenesulfonamide. [Link]
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Gowda, B. T., et al. (2010). 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
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CAS Common Chemistry. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl-, hydrochloride (1:1). [Link]
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PubChem. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-3-nitro-. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
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Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]
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BDMAEE. (2025). Applications of temed in the pharmaceutical industry to accelerate drug development processes. [Link]
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PubChem. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. National Center for Biotechnology Information. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Al-Warhi, T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PLOS ONE. [Link]
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UC San Diego. (n.d.). Design and Synthesis of Ligands Targeting a Structured Viral RNA. [Link]
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Molbase. (n.d.). 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE. [Link]
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Worachartcheewan, A., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ. [Link]
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